molecular formula C11H10Cl2N2O3 B1337606 2,4-Dichloro-5,6,7-trimethoxyquinazoline CAS No. 61948-64-9

2,4-Dichloro-5,6,7-trimethoxyquinazoline

Cat. No.: B1337606
CAS No.: 61948-64-9
M. Wt: 289.11 g/mol
InChI Key: CMCKRAIOYZMRSJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5,6,7-trimethoxyquinazoline involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of 5,6,7-trimethoxyquinazoline using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction typically requires heating and an inert atmosphere to ensure the complete chlorination of the desired positions on the quinazoline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity . The product is then purified using techniques like recrystallization or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,6,7-trimethoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with aniline yields 2,4-dianilino-5,6,7-trimethoxyquinazoline, while oxidation may produce quinazoline derivatives with additional functional groups .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5,6,7-trimethoxyquinazoline involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5,6,7-trimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms and three methoxy groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2,4-dichloro-5,6,7-trimethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O3/c1-16-6-4-5-7(9(18-3)8(6)17-2)10(12)15-11(13)14-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCKRAIOYZMRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)N=C(N=C2Cl)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60488305
Record name 2,4-Dichloro-5,6,7-trimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61948-64-9
Record name 2,4-Dichloro-5,6,7-trimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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